

# Initial characterization of AL102 as a gamma secretase inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                     |           |
|----------------------|---------------------|-----------|
| Compound Name:       | Antitumor agent-102 |           |
| Cat. No.:            | B12381155           | Get Quote |

An In-depth Technical Guide on the Initial Characterization of AL102 as a Gamma Secretase Inhibitor

# For Researchers, Scientists, and Drug Development Professionals

#### Introduction

AL102, also known as BMS-986115 or varegacestat, is a potent, selective, and orally bioavailable small molecule inhibitor of gamma-secretase.[1][2][3][4] Gamma-secretase is a multi-subunit intramembrane protease complex that plays a crucial role in the processing of several type I transmembrane proteins, most notably the Amyloid Precursor Protein (APP) and the Notch family of receptors.[5][6] By inhibiting gamma-secretase, AL102 effectively blocks the cleavage and subsequent activation of Notch receptors, a signaling pathway implicated in the proliferation and survival of certain tumor cells.[2][7] This technical guide provides a comprehensive overview of the initial characterization of AL102, summarizing its mechanism of action, preclinical and clinical data, and the experimental methodologies typically employed for the evaluation of such an inhibitor.

#### Mechanism of Action

AL102 is designed to potently and selectively inhibit the Notch signaling pathway by blocking the final, intramembranous cleavage step of the Notch receptor, which is mediated by gamma-



secretase.[8][9] This cleavage is essential for the release of the Notch Intracellular Domain (NICD), which then translocates to the nucleus to act as a transcriptional activator of target genes that regulate cell proliferation, differentiation, and survival.[2][5] By preventing the generation of the NICD, AL102 abrogates the activation of all four human Notch receptors (Notch 1, 2, 3, and 4), leading to the downregulation of Notch target genes and subsequent inhibition of tumor cell growth.[7][8] Preclinical studies have shown that AL102 (as BMS-986115) exhibits low nanomolar inhibitory concentrations (IC50s) of 7.8 nM and 8.5 nM for Notch 1 and Notch 3, respectively.[10]

## **Signaling Pathway Diagram**



Click to download full resolution via product page

Caption: Inhibition of the Notch Signaling Pathway by AL102.

## **Quantitative Data Summary**

The clinical efficacy and safety of AL102 have been primarily evaluated in the Phase 2/3 RINGSIDE trial in patients with progressing desmoid tumors. The following tables summarize the key quantitative data from this study.

Table 1: Efficacy of AL102 in Desmoid Tumors (RINGSIDE Phase 2)



| Dosing<br>Regimen    | Number<br>of<br>Patients<br>(n) | Overall<br>Respons<br>e Rate<br>(ORR) | Stable<br>Disease<br>(SD) | Progressi<br>ve<br>Disease<br>(PD) | Disease<br>Control<br>Rate<br>(DCR) | Median Time to Response (TTR) (months) |
|----------------------|---------------------------------|---------------------------------------|---------------------------|------------------------------------|-------------------------------------|----------------------------------------|
| 1.2 mg<br>Once Daily | 12                              | 50%[11]<br>[12]                       | 50%[11]                   | 0%                                 | 100%[12]<br>[13]                    | 6.7[11]                                |
| 2 mg Twice<br>Weekly | 11                              | 45.5%[11]<br>[12]                     | 36.4%[11]                 | 18.1%[11]                          | 97%[13]                             | 9.1[11]                                |
| 4 mg Twice<br>Weekly | 13                              | 23.1%[11]<br>[12]                     | 76.9%[11]                 | 0%                                 | 91%[13]                             | 9.8[11]                                |

Table 2: Tumor Volume Reduction with AL102 in Desmoid Tumors (RINGSIDE Phase 2)

| Dosing Regimen    | Median Change in<br>Tumor Volume from<br>Baseline (Week 16) | Median Change in<br>Tumor Volume from<br>Baseline (Week 28) | Median Change in<br>Tumor Volume from<br>Baseline (Week 40) |
|-------------------|-------------------------------------------------------------|-------------------------------------------------------------|-------------------------------------------------------------|
| 1.2 mg Once Daily | -51.9%[12]                                                  | -76.4%[12]                                                  | -                                                           |
| 2 mg Twice Weekly | -15.2%[11][12]                                              | -51.2%[11][12]                                              | -61.2%[11]                                                  |
| 4 mg Twice Weekly | -9.5%[11][12]                                               | -35.5%[11][12]                                              | -63.4%[11]                                                  |

Table 3: Safety Profile of AL102 in Desmoid Tumors (RINGSIDE Phase 2)



| Adverse Event (AE) Profile       | All Doses                                              |
|----------------------------------|--------------------------------------------------------|
| Most Common Grade 1-2 AEs        | Diarrhea, nausea, fatigue, alopecia, dry skin[12] [13] |
| Grade 3 Drug-Related AEs         | 26.2%[12][13]                                          |
| Grade 4 or 5 AEs                 | None reported[11][12]                                  |
| Serious AEs (unrelated to AL102) | 14%[11]                                                |
| AEs leading to discontinuation   | 14%[11]                                                |

## **Experimental Protocols**

Detailed preclinical experimental protocols for AL102 are not extensively published. However, the following are representative methodologies for the initial characterization of a gamma-secretase inhibitor.

- 1. In Vitro Gamma-Secretase Inhibition Assay (Cell-Free)
- Objective: To determine the direct inhibitory activity of AL102 on the gamma-secretase enzyme complex.
- Methodology:
  - Enzyme Preparation: A cell line overexpressing the components of the gamma-secretase complex (e.g., HEK293 cells) is used.[13] The cell membranes are isolated and the gamma-secretase complex is solubilized using a mild detergent.[13]
  - Substrate: A fluorogenic substrate peptide containing the gamma-secretase cleavage site is used.[13]
  - Assay: The solubilized gamma-secretase is incubated with the fluorogenic substrate in the presence of varying concentrations of AL102.
  - Detection: The cleavage of the substrate by gamma-secretase results in a fluorescent signal that is measured using a microplate reader.[13]



- Analysis: The concentration of AL102 that inhibits 50% of the enzyme activity (IC50) is calculated.
- 2. Cell-Based Gamma-Secretase Activity Assay
- Objective: To assess the ability of AL102 to inhibit gamma-secretase activity within a cellular context.
- Methodology:
  - Cell Line: A stable cell line, such as U2OS or HEK293, expressing a fusion protein of a gamma-secretase substrate (e.g., APP-C99) tagged with a reporter like Green Fluorescent Protein (GFP) or luciferase is utilized.[12][14]
  - Treatment: The cells are treated with a range of concentrations of AL102.
  - Detection: Inhibition of gamma-secretase leads to the accumulation of the uncleaved substrate-reporter fusion protein within the cell. This can be quantified by measuring the fluorescence or luminescence.[12][14]
  - Analysis: The IC50 value for the inhibition of substrate processing in cells is determined.
- 3. Notch Signaling Pathway Inhibition Assay
- Objective: To confirm that AL102 inhibits the Notch signaling pathway downstream of gamma-secretase.
- Methodology:
  - Reporter Gene Assay: A cell line (e.g., HEK293) is engineered to contain a luciferase reporter gene under the control of a promoter with binding sites for the NICD-responsive transcription factor CSL.[15]
  - Treatment: The cells are treated with AL102 at various concentrations.
  - Activation: The Notch pathway is activated, for example, by co-culturing with cells expressing a Notch ligand.



- Measurement: The luciferase activity is measured as an indicator of Notch pathway activation. A decrease in luciferase signal in the presence of AL102 indicates inhibition of the pathway.[15]
- Western Blot Analysis: The levels of the cleaved, active form of Notch (NICD) and downstream target proteins (e.g., HES1) can be measured by Western blot in cell lysates after treatment with AL102. A reduction in these proteins confirms pathway inhibition.[16]
- 4. In Vivo Xenograft Tumor Model
- Objective: To evaluate the anti-tumor efficacy of AL102 in a living organism.
- Methodology:
  - Model: Human tumor cells with activated Notch signaling are implanted into immunocompromised mice to form xenograft tumors.[5]
  - Treatment: Once tumors are established, the mice are treated with AL102 (administered orally) or a vehicle control.[5]
  - Efficacy Assessment: Tumor growth is monitored over time by measuring tumor volume. At the end of the study, tumors can be excised and analyzed for biomarkers of Notch pathway inhibition (e.g., reduced HES1 expression).[5]
  - Tolerability: The general health and body weight of the mice are monitored to assess the tolerability of the treatment.[5]

### **Experimental Workflow Diagram**





Click to download full resolution via product page

Caption: Experimental Workflow for the Characterization of AL102.

#### Conclusion

The initial characterization of AL102 has established it as a potent and selective inhibitor of gamma-secretase with a clear mechanism of action targeting the Notch signaling pathway.



Preclinical data, supported by methodologies such as in vitro enzyme and cell-based assays and in vivo tumor models, have demonstrated its potential as an anti-cancer agent. The subsequent clinical evaluation in the RINGSIDE trial has provided robust quantitative data on its efficacy and safety in patients with desmoid tumors, underscoring its therapeutic promise. This technical guide provides a foundational understanding of AL102 for researchers and drug development professionals, highlighting the key data and experimental approaches integral to its characterization.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. A Study of AL102 in Patients With Progressing Desmoid Tumors [clin.larvol.com]
- 2. medkoo.com [medkoo.com]
- 3. RINGSIDE phase 2/3 trial of AL102 for treatment of desmoid tumors (DT): Phase 2 results. - ASCO [asco.org]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. A multi-arm phase I dose escalating study of an oral NOTCH inhibitor BMS-986115 in patients with advanced solid tumours PMC [pmc.ncbi.nlm.nih.gov]
- 6. y-Secretase Inhibitors and Modulators PMC [pmc.ncbi.nlm.nih.gov]
- 7. cancernetwork.com [cancernetwork.com]
- 8. Ayala Pharmaceuticals Announces AL102 Receives Orphan Drug Designation for Desmoid Tumors - BioSpace [biospace.com]
- 9. Ayala Pharmaceuticals Presents Updated AL102 Results from Phase 2 Clinical Trial in Desmoid Tumors at ESMO Congress 2023 - BioSpace [biospace.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Quantitative Measurement of γ-Secretase-mediated Amyloid Precursor Protein and Notch Cleavage in Cell-based Luciferase Reporter Assay Platforms - PMC [pmc.ncbi.nlm.nih.gov]



- 12. γ-Secretase Activity Assay Creative Bioarray CellAssay [cellassay.creative-bioarray.com]
- 13. Development of a High-Throughput Assay for Screening of y-Secretase Inhibitor with Endogenous Human, Mouse or Drosophila y-Secretase PMC [pmc.ncbi.nlm.nih.gov]
- 14. innoprot.com [innoprot.com]
- 15. bpsbioscience.com [bpsbioscience.com]
- 16. Preclinical Profile of a Potent γ-Secretase Inhibitor Targeting Notch Signaling with In vivo Efficacy and Pharmacodynamic Properties PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Initial characterization of AL102 as a gamma secretase inhibitor]. BenchChem, [2025]. [Online PDF]. Available at:
   [https://www.benchchem.com/product/b12381155#initial-characterization-of-al102-as-a-gamma-secretase-inhibitor]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com